molecular formula C15H18O4 B13173954 (2E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13173954
M. Wt: 262.30 g/mol
InChI Key: KOEDZODNXOQJGD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the propoxy group and the prop-2-enoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxy group and prop-2-enoic acid moiety differentiate it from other benzopyran derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C15H18O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,9,11H,2,7-8,10H2,1H3,(H,16,17)/b6-3+

InChI Key

KOEDZODNXOQJGD-ZZXKWVIFSA-N

Isomeric SMILES

CCCOC1=CC2=C(CC(CO2)/C=C/C(=O)O)C=C1

Canonical SMILES

CCCOC1=CC2=C(CC(CO2)C=CC(=O)O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.